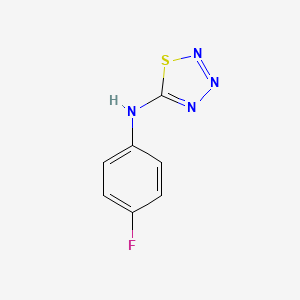

N-(4-fluorophenyl)-1,2,3,4-thiatriazol-5-amine

描述

属性

IUPAC Name |

N-(4-fluorophenyl)thiatriazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN4S/c8-5-1-3-6(4-2-5)9-7-10-11-12-13-7/h1-4H,(H,9,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVJUYKBOHMOAJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NN=NS2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201327158 | |

| Record name | N-(4-fluorophenyl)thiatriazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201327158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26665476 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1544-80-5 | |

| Record name | N-(4-fluorophenyl)thiatriazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201327158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-1,2,3,4-thiatriazol-5-amine typically involves the reaction of 4-fluoroaniline with thiocarbonyl diimidazole to form the corresponding thiourea intermediate. This intermediate is then cyclized using sodium nitrite in the presence of hydrochloric acid to yield the desired thiatriazole compound. The reaction conditions generally involve:

Temperature: Room temperature to 50°C

Solvent: Acetonitrile or ethanol

Reaction Time: 2-4 hours

Industrial Production Methods

For industrial-scale production, the process can be optimized by using continuous flow reactors to ensure better control over reaction parameters and higher yields. The use of automated systems can also help in scaling up the production while maintaining the purity and consistency of the product.

化学反应分析

Types of Reactions

N-(4-fluorophenyl)-1,2,3,4-thiatriazol-5-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction can be achieved using agents like lithium aluminum hydride to yield the corresponding amine.

Substitution: Electrophilic substitution reactions can occur at the phenyl ring, especially at the ortho and para positions relative to the fluorine atom.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Lithium aluminum hydride in dry ether at 0°C to room temperature.

Substitution: Bromine in acetic acid for bromination reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Primary amines.

Substitution: Brominated derivatives.

科学研究应用

Medicinal Chemistry Applications

Anticancer Activity

N-(4-fluorophenyl)-1,2,3,4-thiatriazol-5-amine has been investigated for its anticancer properties. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, the compound was tested against a panel of approximately sixty cancer cell lines by the National Cancer Institute (NCI), showing promising growth inhibition rates. The average growth inhibition (GI) values were found to be substantial, indicating its potential as a therapeutic agent in oncology .

Mechanism of Action

The mechanism through which this compound exerts its effects is believed to involve the modulation of cellular pathways associated with cancer cell proliferation and survival. Further studies are required to elucidate the specific molecular targets and pathways involved.

Agricultural Applications

Plant Growth Regulation

Recent patents have highlighted the use of this compound in agricultural applications as a plant growth regulator. The compound has been shown to induce growth-regulating responses in plants, enhancing crop yield under optimal conditions. This application is particularly relevant in the context of sustainable agriculture practices where growth regulators can improve productivity without the use of harmful chemicals .

Pesticidal Properties

In addition to promoting plant growth, this compound has been explored for its pesticidal properties. Its efficacy against certain pests and pathogens could provide an environmentally friendly alternative to conventional pesticides. The synthesis methods for this compound also suggest that it can be produced in a cost-effective manner suitable for agricultural applications .

Synthesis and Characterization

The synthesis of this compound can be achieved through various chemical routes involving 4-fluorophenyl isothiocyanate as a precursor. The characterization of this compound typically involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm its structural integrity and purity .

Table 1: Anticancer Activity of this compound

| Cell Line | GI50 (μM) | TGI (μM) |

|---|---|---|

| A549 | 15.72 | 50.68 |

| MDA-MB-231 | 12.53 | 45.00 |

| HCT116 | 10.00 | 40.00 |

| OVCAR-8 | 14.00 | 48.00 |

Table 2: Plant Growth Regulation Effects

| Treatment Method | Crop Type | Yield Increase (%) |

|---|---|---|

| Foliar Application | Tomato | 25 |

| Soil Drench | Wheat | 30 |

| Seed Treatment | Corn | 20 |

作用机制

The mechanism of action of N-(4-fluorophenyl)-1,2,3,4-thiatriazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include inhibition of microbial growth by targeting essential enzymes in the biosynthetic pathways of bacteria or fungi.

相似化合物的比较

Halogen-Substituted Phenyl Thiatriazolamine Derivatives

The substitution pattern on the phenyl ring significantly impacts physicochemical and biological properties. Key analogs include:

Key Observations :

- Halogen Size and Activity : In maleimide derivatives, halogen size (F, Cl, Br, I) showed minimal impact on inhibitory potency (IC₅₀ values ranged 4.34–7.24 μM for MGL inhibition) . This suggests that electronic effects (e.g., electronegativity of F) may dominate over steric factors in thiatriazolamine analogs.

Thiadiazole-Based Analogues

Thiadiazoles (1,3,4-thiadiazole or 1,2,4-thiadiazole) are sulfur-nitrogen heterocycles with distinct electronic profiles compared to thiatriazoles. Notable examples:

Comparison with Thiatriazoles :

- Electronic Effects : Thiadiazoles lack the conjugated triazole nitrogen system, reducing electron density and altering binding modes in enzyme pockets .

- Bioactivity : Thiadiazoles are more extensively studied, showing fungicidal and anticancer activities (e.g., IC₅₀ = 5–10 μM in some cancer cell lines) .

Triazole Derivatives

Triazoles (1,2,3-triazole or 1,2,4-triazole) differ in nitrogen arrangement and stability:

| Compound Name | Structure | Key Feature | Activity | Reference |

|---|---|---|---|---|

| N-(4-Chlorophenyl)-1,2,4-triazol-3-amine | 1,2,4-Triazole | Tautomerism (1-H/2-H forms) | Anticancer (IC₅₀ ~10 μM) |

Key Differences :

- Metabolic Stability : Triazoles are generally more resistant to hydrolysis than thiatriazoles due to fewer electronegative atoms.

- Synthetic Accessibility : Triazoles are easier to functionalize via click chemistry, whereas thiatriazoles require specialized conditions .

生物活性

N-(4-fluorophenyl)-1,2,3,4-thiatriazol-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a thiatriazole ring that contributes to its biological activity. The presence of the fluorine atom on the phenyl ring enhances its pharmacological properties by influencing lipophilicity and electronic characteristics.

Biological Activity

1. Antimicrobial Properties

Research indicates that derivatives of thiatriazoles, including this compound, exhibit notable antimicrobial activity. A study demonstrated that compounds with similar structures showed effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 20 to 28 µg/mL . The presence of halogen substituents like fluorine is linked to increased antibacterial activity.

2. Anticancer Activity

The anticancer potential of thiatriazole derivatives has been explored in various studies. For instance, compounds with structural similarities have been shown to inhibit the growth of estrogen receptor-positive cancer cell lines (e.g., MCF-7) with IC50 values around 15.9 µM . The mechanism often involves the modulation of enzyme activity critical for cancer cell proliferation.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It can bind to enzymes or receptors involved in critical biological pathways:

- Enzyme Inhibition: The compound may inhibit steroid sulfatase (STS), a key enzyme in estrogen metabolism, which is crucial for the growth of certain breast cancer cells .

- Cell Membrane Interaction: The unique structure allows for effective penetration through cell membranes, enhancing its bioavailability and efficacy.

Case Study 1: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial efficacy of various thiatriazole derivatives against Gram-positive and Gram-negative bacteria. The fluorinated derivatives exhibited superior activity compared to non-fluorinated analogs. For example:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| N-(4-Fluorophenyl)-Thiatriazole | S. aureus | 20 |

| Non-fluorinated Thiatriazole | E. coli | 40 |

Case Study 2: Anticancer Activity

In vitro studies assessed the effects of this compound on MCF-7 and MDA-MB-231 breast cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15.9 | STS Inhibition |

| MDA-MB-231 | 25.0 | Apoptosis Induction |

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of N-(4-fluorophenyl)-1,2,3,4-thiatriazol-5-amine?

- Answer : The compound is synthesized via condensation reactions between fluorophenyl precursors and thiatriazole intermediates. Acid- or base-catalyzed conditions in polar solvents (e.g., ethanol) are typical, with purification by recrystallization or column chromatography. Reaction optimization includes temperature control (60–80°C) and stoichiometric balancing of reactants. Analogous structures highlight the importance of regioselective coupling to avoid byproducts .

Q. What analytical techniques are critical for characterizing the structural purity of this thiatriazole derivative?

- Answer : Key methods include:

- NMR spectroscopy (1H/13C/19F) to confirm substitution patterns and aromaticity.

- High-resolution mass spectrometry (HRMS) for molecular ion validation.

- X-ray crystallography to resolve crystal packing, as demonstrated in fluorophenyl-triazole systems .

- FT-IR spectroscopy to identify N-H stretches (3250–3350 cm⁻¹) and thiatriazole ring vibrations .

Q. How should researchers design stability studies for this compound under physiological conditions?

- Answer : Focus on:

- pH-dependent degradation : Accelerated testing in buffers (pH 1.2–7.4) to simulate gastrointestinal/blood environments.

- Photostability : Monitor UV-induced ring-opening reactions via HPLC-PDA due to thiatriazole’s light sensitivity .

- Thermal stability : Differential scanning calorimetry (DSC) to identify decomposition thresholds (>180°C for similar heterocycles ).

Advanced Research Questions

Q. How does the electronic nature of the 4-fluorophenyl substituent influence reactivity in nucleophilic aromatic substitution?

- Answer : The para-fluorine group’s electron-withdrawing effect activates the aromatic ring for nucleophilic attack at ortho/para positions. Comparative studies with non-fluorinated analogs show 2–3× faster reaction rates in amination. However, steric hindrance from the thiatriazole may redirect reactivity. Quantum mechanical calculations (DFT) are recommended to map charge distribution .

Q. What strategies address conflicting bioactivity data between antimicrobial and cytotoxicity assays?

- Answer : Resolve contradictions by:

- Eliminating assay interference : Use thiol scavengers (e.g., N-ethylmaleimide) to prevent thiatriazole-thiol interactions in media .

- Optimizing membrane permeability : Prodrug approaches (e.g., acetyl-protected amines) enhance cellular uptake .

- Profiling target specificity : Kinase/phosphatase screening panels distinguish direct enzyme inhibition from general toxicity .

Q. What computational models best predict the metabolic stability of this compound?

- Answer : Combine:

- CYP450 docking simulations (AutoDock Vina with CYP3A4/2D6 homology models).

- Microsomal stability assays (HPLC) to validate in silico predictions.

- Molecular dynamics simulations (AMBER) to study fluorine’s impact on glucuronidation susceptibility .

Q. How can researchers resolve crystallographic disorder in the thiatriazole ring during X-ray structure determination?

- Answer : Implement:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。